Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines. This process can be facilitated by the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a promoter in a Friedel–Crafts reaction at room temperature . This method is advantageous due to its high efficiency, transition metal- and oxidant-free conditions, and wide substrate scope.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets and pathways.
Industry: The compound’s properties make it suitable for use in the development of advanced materials and functional products.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoromethyl and imidazo[1,2-a]pyridine moieties. These interactions can modulate biological pathways, leading to various effects depending on the specific application. The precise molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A key building block for novel fungicides.
2-Difluoromethylpyridine: Used as a bioisosteric replacement in pharmaceutical research.
Uniqueness: Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, such as the difluoromethyl group and the imidazo[1,2-a]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-3-18-12(17)9-8(10(13)14)15-11-7(2)5-4-6-16(9)11/h4-6,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTRDUULSVLBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2C)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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